4-Fluoropyridine-3-carboxamide
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Overview
Description
4-Fluoropyridine-3-carboxamide is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 4-position and a carboxamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the carboxamide group. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as chlorine) on the pyridine ring. The resulting fluoropyridine can then be converted to the carboxamide derivative through amidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents and catalysts to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or other fluorinating agents.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives
Scientific Research Applications
4-Fluoropyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-tubercular agents.
Biological Research: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-fluoropyridine-3-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, it acts as a prodrug that is hydrolyzed by the enzyme AmiC to release the active moiety, which then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy in infected macrophages .
Comparison with Similar Compounds
- 4-Chloropyridine-3-carboxamide
- 4-Bromopyridine-3-carboxamide
- 4-Iodopyridine-3-carboxamide
Comparison: 4-Fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the pyridine ring and influences the compound’s reactivity and stability .
Properties
IUPAC Name |
4-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHWBKLXWOGFNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663802 |
Source
|
Record name | 4-Fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-34-6 |
Source
|
Record name | 3-Pyridinecarboxamide, 4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152126-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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